molecular formula C24H28FN3O3S2 B2921881 4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide CAS No. 847381-50-4

4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

Cat. No.: B2921881
CAS No.: 847381-50-4
M. Wt: 489.62
InChI Key: JYIHYNKMUQPQIY-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, methoxyphenyl, piperazine, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:

    Formation of the piperazine derivative: This step involves the reaction of 2-methoxyphenylpiperazine with a suitable thiophene derivative under controlled conditions.

    Introduction of the sulfonamide group: The intermediate compound is then reacted with a sulfonyl chloride derivative to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives and piperazine-containing compounds.

    Other sulfonamides: These compounds also contain the sulfonamide group and are used in various therapeutic applications.

    Piperazine derivatives: Compounds containing the piperazine ring are studied for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities and interactions not observed in other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)20-11-9-19(25)10-12-20)24(23-8-5-17-32-23)28-15-13-27(14-16-28)21-6-3-4-7-22(21)31-2/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIHYNKMUQPQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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